N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-14-8-15(2)11-18(10-14)25-24(29)27-7-6-21-20(13-27)23(28)19-12-16(3)9-17(4)22(19)26(21)5/h8-12H,6-7,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDYEFDNGKINEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide typically involves a multi-step process. One common method is the three-component reaction involving an aldehyde, an enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate . This reaction is carried out in ionic liquids, which serve as green media due to their nonvolatility, nonflammability, thermal stability, and controlled miscibility .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of ionic liquids in industrial settings can enhance the efficiency and yield of the synthesis process while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit protein kinases or other enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-Dialkyl-10-oxobenzo[b][1,6]naphthyridine-5(10H)-carbothioamides
These compounds share the benzo[b]1,6-naphthyridine core but differ in two key aspects:
- Functional Group : Carbothioamide (-C(S)NR₂) vs. carboxamide (-C(O)NHR). The thioamide group introduces sulfur, which may reduce metabolic stability due to susceptibility to oxidation or enzymatic cleavage .
- Substituents: Dialkyl groups on the carbothioamide vs. a 3,5-dimethylphenyl group on the carboxamide.
N,N-Dialkyl-5-oxobenzo[b][1,7]naphthyridine-10(5H)-carbothioamides
These derivatives feature a benzo[b]1,7-naphthyridine core, differing in ring fusion (1,7 vs. 1,6). The 1,6-fusion in the target compound may confer distinct electronic and steric properties, influencing π-π stacking interactions in biological targets.
Table 1: Structural and Functional Comparison
Key Findings:
Carboxamide vs. Carbothioamide : The carboxamide group in the target compound may improve pharmacokinetic profiles compared to sulfur-containing analogs, as amides are generally more resistant to metabolic degradation .
Methyl Substitutions : The 5,6,8-trimethyl configuration increases steric hindrance, which could modulate binding to biological targets (e.g., enzymes or DNA) by altering molecular planarity or electronic density.
Aryl vs.
Biological Activity
N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a synthetic compound belonging to the naphthyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 389.499 g/mol. Its structure features multiple methyl groups and a carboxamide functional group which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O2 |
| Molecular Weight | 389.499 g/mol |
| CAS Number | 1251618-94-6 |
| Solubility | Not available |
Naphthyridines are known to interact with various biological targets, influencing multiple biochemical pathways. The specific mechanism of action for N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-benzo[b]1,6-naphthyridine-2-carboxamide may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : Interaction with specific receptors that mediate cellular responses.
Given the structural complexity of this compound, it is likely to exhibit diverse mechanisms leading to its biological effects.
Anticancer Activity
Research indicates that compounds similar to N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-benzo[b]1,6-naphthyridine have shown promising anticancer properties. For instance:
- In vitro Studies : Studies have demonstrated that derivatives of naphthyridines can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and modulation of the Bax/Bcl-2 ratio .
- In vivo Efficacy : Animal models have shown that these compounds can effectively inhibit tumor growth without significant toxicity .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation:
- Cytokine Production : Inhibition of tumor necrosis factor-alpha (TNF-α) production has been observed in related studies .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a related naphthyridine derivative on human cancer xenografts in nude mice. The results indicated significant tumor growth delay compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of naphthyridine derivatives in rat models. The results showed a reduction in inflammation markers and improved clinical outcomes in arthritis models when treated with these compounds .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
Methodological Answer: The compound can be synthesized via multi-step organic reactions, including amidation, cyclization, and functional group modifications. Critical steps require precise temperature control and anhydrous conditions. Structural characterization should employ 1H/13C NMR for bond connectivity, HRMS for molecular weight confirmation, and LC/MS for purity assessment. Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) is recommended for purification .
Q. How can researchers ensure the compound’s purity and structural integrity during synthesis?
Methodological Answer:
- Purity: Use HPLC with a C18 column and UV detection to monitor byproducts.
- Structural Confirmation: Combine 2D NMR techniques (COSY, HSQC) to resolve complex proton environments, particularly in the benzo[b]naphthyridine core.
- Thermogravimetric Analysis (TGA) can assess stability during synthesis. Cross-validate results with elemental analysis (C, H, N) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental handling?
Methodological Answer:
- Solubility: Screen solvents (DMSO, ethanol, acetonitrile) using UV-Vis spectroscopy at varying temperatures.
- Stability: Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–13) and monitor via HPLC.
- Hygroscopicity: Use dynamic vapor sorption (DVS) to assess moisture sensitivity .
Advanced Research Questions
Q. How can statistical design of experiments (DOE) optimize reaction conditions for this compound?
Methodological Answer: Apply fractional factorial design to screen critical variables (catalyst loading, temperature, solvent polarity). For optimization, use Box-Behnken or central composite design to model nonlinear relationships. Software tools like Minitab or JMP automate analysis, reducing experiments by 40–60% while identifying optimal conditions (e.g., yield >85%, purity >98%) .
Q. What computational strategies predict reactivity or interaction mechanisms for this compound?
Methodological Answer:
- Reactivity: Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate activation energies for key steps (e.g., cyclization).
- Interaction Modeling: Perform molecular docking (AutoDock Vina) to simulate binding with biological targets (e.g., kinase enzymes).
- Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) map intermediates and transition states .
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to identify outlier conditions (e.g., pH, cell line variability).
- Cross-Validation: Replicate assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays).
- Meta-Analysis: Aggregate data from ≥3 independent studies using random-effects models to quantify heterogeneity .
Q. What reactor design considerations are critical for scaling up synthesis?
Methodological Answer:
- Mass Transfer: Use CFD simulations (COMSOL Multiphysics) to optimize stirring efficiency in batch reactors.
- Thermal Control: Implement jacketed reactors with PID-controlled cooling to manage exothermic steps.
- Safety: Integrate pressure-relief systems for high-temperature amidation steps. Pilot-scale trials (1–5 L) should precede industrial-scale production .
Q. How can AI-driven platforms accelerate derivative development or mechanistic studies?
Methodological Answer:
- Autonomous Experimentation: Deploy closed-loop systems (e.g., MIT’s "ChemOS") to iteratively adjust reaction parameters based on real-time LC/MS feedback.
- Generative Models: Train VAEs (variational autoencoders) on PubChem data to propose novel analogs with improved pharmacokinetic profiles.
- Dynamic Simulations: Couple molecular dynamics (MD) with AI to predict degradation pathways under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
